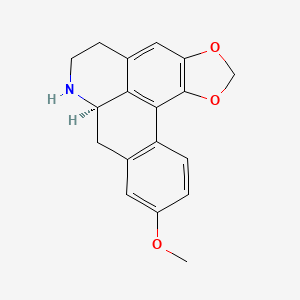

Xylopine

Beschreibung

This compound has been reported in Magnolia liliifera, Xylopia parviflora, and other organisms with data available.

RN given refers to (R)-isomer; RN for cpd without isomeric designation not available 3/90; structure given in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

(12R)-16-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-20-12-2-3-13-11(6-12)7-14-16-10(4-5-19-14)8-15-18(17(13)16)22-9-21-15/h2-3,6,8,14,19H,4-5,7,9H2,1H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWCCZDSXIZJMF-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C4C(C2)NCCC4=CC5=C3OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C3=C4[C@@H](C2)NCCC4=CC5=C3OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965975 | |

| Record name | 10-Methoxy-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517-71-5 | |

| Record name | (7aR)-6,7,7a,8-Tetrahydro-10-methoxy-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Methoxy-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xylopine, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNZ7TH999H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Aporphine Alkaloid Xylopine: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylopine, a bioactive aporphine (B1220529) alkaloid, has garnered significant scientific interest for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its isolation and purification from plant materials. Furthermore, this document elucidates the molecular mechanisms underlying its cytotoxic effects, specifically focusing on the induction of oxidative stress, cell cycle arrest, and apoptosis in cancer cells. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the Annonaceae family, a large family of flowering plants commonly known as the custard-apple family. Within this family, the genus Xylopia is a particularly rich source of this alkaloid.

Principal Plant Sources

The primary and most extensively documented natural source of this compound is Xylopia laevigata , a plant native to Northeastern Brazil where it is known by local names such as "meiú" or "pindaíba".[1][2][3][4] The stem of this plant has been identified as a significant reservoir of this compound and other related alkaloids.[1]

Other species within the Xylopia genus have also been reported to contain this compound, albeit with less extensive documentation regarding isolation and yields. These include:

-

Xylopia aethiopica

-

Xylopia langsdorffiana

-

Xylopia ferruginea

The presence of this compound across multiple species of the Xylopia genus suggests its potential as a chemotaxonomic marker for this group of plants.

Quantitative Data on this compound Yield

The yield of this compound from its natural sources can vary depending on the plant part, geographical location, and the extraction and purification methods employed. The following table summarizes available quantitative data from the literature.

| Plant Species | Plant Part | Initial Material (Dry Weight) | Extraction Method | Extract Yield | Final Purified this compound Yield | Reference |

| Xylopia laevigata | Stem | 1.4 kg | Successive Hexane (B92381) and Methanol (B129727) Extraction | 87.8 g (Methanol Extract) | Not explicitly stated in this study, but this compound was a major component. | |

| Xylopia laevigata | Stem | Not Specified | Not Specified | Not Specified | 13.4 mg (+)-Xylopine | Not Specified |

Note: The available literature often reports the isolation of numerous alkaloids from a single extraction, and the yield of each individual compound is not always provided.

Experimental Protocols

The isolation and purification of this compound from plant material involve a multi-step process, beginning with extraction and followed by chromatographic separation. The structural elucidation of the purified compound is then confirmed using various spectroscopic techniques.

Extraction of Alkaloids from Xylopia laevigata Stem

This protocol is based on methodologies reported for the isolation of this compound from the stem of Xylopia laevigata.

3.1.1. Materials and Reagents

-

Dried and powdered stem of Xylopia laevigata

-

Hexane (analytical grade)

-

Methanol (analytical grade)

-

Hydrochloric acid (HCl), 5% solution

-

Sodium bicarbonate (NaHCO₃), 10% solution

-

Dichloromethane (B109758) (analytical grade)

-

n-Hexane (analytical grade)

-

Silica gel for column chromatography

3.1.2. Extraction Procedure

-

Defatting: The dried and powdered plant material (1.4 kg) is first subjected to exhaustive extraction with hexane to remove nonpolar constituents such as fats and waxes. This is typically performed in a Soxhlet apparatus or by maceration with agitation.

-

Methanol Extraction: Following the hexane extraction, the defatted plant material is air-dried and then extracted with methanol. This step extracts the alkaloids and other polar to semi-polar compounds. The resulting methanol extract is concentrated under reduced pressure to yield a crude extract (e.g., 87.8 g from 1.4 kg of starting material).

-

Acid-Base Extraction for Alkaloid Fractionation:

-

An aliquot of the methanol extract (e.g., 84.0 g) is dissolved in a 5% hydrochloric acid solution.

-

This acidic solution is then washed with an immiscible organic solvent (e.g., dichloromethane) to remove neutral and weakly basic compounds.

-

The aqueous acidic layer, containing the protonated alkaloids, is then basified with a 10% sodium bicarbonate solution to a pH of approximately 8-9.

-

The basified aqueous solution is then extracted with an organic solvent such as dichloromethane. The organic layer, now containing the free base alkaloids, is collected.

-

The organic solvent is evaporated under reduced pressure to yield the crude alkaloid fraction (e.g., 0.93 g).

-

Purification of this compound

The crude alkaloid fraction is a complex mixture that requires further separation to isolate pure this compound.

3.2.1. Column Chromatography

-

Stationary Phase: Silica gel is commonly used as the stationary phase for the separation of aporphine alkaloids.

-

Mobile Phase: A gradient elution system is typically employed, starting with a nonpolar solvent and gradually increasing the polarity. A common mobile phase consists of a mixture of n-hexane and dichloromethane, with the proportion of dichloromethane being gradually increased.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.

3.2.2. Preparative High-Performance Liquid Chromatography (HPLC)

For final purification to achieve high purity, preparative HPLC can be employed.

-

Column: A C18 reversed-phase column is often suitable.

-

Mobile Phase: A mixture of methanol and water or acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) acetate, is used. The specific gradient will depend on the column and the other alkaloids present in the partially purified fraction.

-

Detection: UV detection is typically used, with the wavelength set to the absorption maximum of this compound.

Analytical Characterization

The identity and purity of the isolated this compound are confirmed using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the chemical structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which helps in confirming its molecular formula. Tandem MS (MS/MS) experiments can be used to study the fragmentation pattern, further aiding in structural confirmation.

-

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): This technique is highly sensitive and can be used for both the identification and quantification of this compound in complex mixtures.

Biological Activity and Signaling Pathway

This compound exhibits significant cytotoxic activity against various cancer cell lines. Its mechanism of action involves the induction of oxidative stress, leading to cell cycle arrest and apoptosis.

Induction of Oxidative Stress

This compound treatment leads to an increase in the intracellular levels of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS). This oxidative stress is a key initiating event in its cytotoxic cascade.

G2/M Phase Cell Cycle Arrest

The elevated oxidative stress induced by this compound triggers a halt in the cell cycle at the G2/M checkpoint. This prevents the cancer cells from progressing through mitosis and proliferation.

Caspase-Mediated Apoptosis (p53-Independent)

Following G2/M arrest, this compound induces programmed cell death, or apoptosis, through a caspase-dependent pathway that is independent of the p53 tumor suppressor protein. Key events in this pathway include:

-

Mitochondrial Depolarization: this compound causes a loss of the mitochondrial membrane potential.

-

Caspase-3 Activation: The disruption of mitochondrial function leads to the activation of effector caspases, such as caspase-3, which are the executioners of apoptosis.

-

Apoptotic Body Formation: Activated caspases lead to the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound's p53-independent apoptotic signaling pathway.

References

- 1. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic Alkaloids from the Stem of Xylopia laevigata - PubMed [pubmed.ncbi.nlm.nih.gov]

Xylopine chemical structure and properties

An In-depth Technical Guide to the Chemical Structure and Properties of Xylopine

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, an aporphine (B1220529) alkaloid of interest to researchers, scientists, and drug development professionals. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of its chemical nature and biological mechanisms of action.

Chemical Structure and Identification

This compound is a naturally occurring aporphine alkaloid. Its core structure is characterized by a dibenzo[de,g]quinoline ring system.

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (12R)-16-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1(20),2(6),7,14(19),15,17-hexaene[1][2] |

| Systematic IUPAC Name | (7aR)-10-Methoxy-6,7,7a,8-tetrahydro-2H,5H-benzo[g][3][4]benzodioxolo[6,5,4-de]quinoline[4] |

| Chemical Formula | C₁₈H₁₇NO₃ |

| SMILES | COC1=CC2=C(C=C1)C3=C4--INVALID-LINK--NCCC4=CC5=C3OCO5 |

| InChI | InChI=1S/C18H17NO3/c1-20-12-2-3-13-11(6-12)7-14-16-10(4-5-19-14)8-15-18(17(13)16)22-9-21-15/h2-3,6,8,14,19H,4-5,7,9H2,1H3/t14-/m1/s1 |

| InChIKey | RFWCCZDSXIZJMF-CQSZACIVSA-N |

| CAS Number | 517-71-5 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 295.33 g/mol | |

| Appearance | Light yellow to yellow solid | |

| Melting Point | 78-102 °C | |

| Boiling Point | 483.4 °C at 760 mmHg | |

| Density | 1.289 g/cm³ | |

| XLogP | 2.9 | |

| Solubility | Practically insoluble in water. Soluble in DMSO for experimental use. | |

| pKa | Described as a very strong basic compound; a precise experimental pKa is not readily available. |

Pharmacological Properties and Biological Activity

This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines. Its primary mechanism of action involves the induction of oxidative stress, leading to cell cycle arrest and apoptosis.

Cytotoxicity

This compound exhibits potent cytotoxic effects across various cancer cell lines, as determined by the alamarBlue assay after 72 hours of incubation.

Table 3: Cytotoxicity of this compound (IC₅₀ values)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HCT116 | Colon Carcinoma | 6.4 |

| HL-60 | Promyelocytic Leukemia | 7.1 |

| K-562 | Chronic Myelogenous Leukemia | 8.5 |

| B16-F10 | Murine Melanoma | 9.9 |

| HepG2 | Hepatocellular Carcinoma | 12.1 |

| MCF7 | Breast Carcinoma | 19.3 |

| HSC-3 | Oral Squamous Cell Carcinoma | 23.9 |

| SCC-9 | Oral Squamous Cell Carcinoma | 26.6 |

Mechanism of Action: p53-Independent Apoptosis

This compound induces apoptosis through a pathway that is independent of the p53 tumor suppressor protein. The key events in this signaling cascade are the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of effector caspases.

References

- 1. (7aR)-6,7,7a,8-Tetrahydro-10-methoxy-5H-benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline | C18H17NO3 | CID 160503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0301845) [hmdb.ca]

- 4. scispace.com [scispace.com]

The intricate Dance of Molecules: An In-depth Technical Guide to the Biosynthesis of Aporphine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aporphine (B1220529) alkaloids represent a large and structurally diverse class of benzylisoquinoline alkaloids (BIAs), many of which exhibit significant pharmacological activities, including anticancer, antiviral, and neuroprotective properties.[1][2] Understanding the intricate biosynthetic pathway of these compounds is paramount for their targeted production through metabolic engineering and for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the core biosynthetic pathway of aporphine alkaloids, from their primary precursors to the formation of the characteristic aporphine scaffold and subsequent diversification. We present quantitative data on key enzymes, detailed experimental protocols for their characterization, and visual representations of the pathway and its regulation to facilitate a deeper understanding for researchers in the field.

The Core Biosynthetic Pathway

The biosynthesis of aporphine alkaloids begins with the aromatic amino acid L-tyrosine, which serves as the primary precursor. Through a series of enzymatic reactions, L-tyrosine is converted to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules then undergo a crucial condensation reaction to form (S)-norcoclaurine, the central precursor to all BIAs.[3] Subsequent modifications, including a series of O- and N-methylations and a key intramolecular C-C phenol (B47542) coupling reaction, lead to the formation of the aporphine ring system.

Key Enzymatic Steps and Intermediates

The formation of the aporphine backbone from (S)-norcoclaurine involves a conserved sequence of enzymatic reactions:

-

Norcoclaurine 6-O-methyltransferase (6OMT): This enzyme catalyzes the methylation of the 6-hydroxyl group of (S)-norcoclaurine to yield (S)-coclaurine, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[4][5]

-

Coclaurine N-methyltransferase (CNMT): (S)-coclaurine is then N-methylated by CNMT, again with SAM as the methyl donor, to produce (S)-N-methylcoclaurine.

-

N-methylcoclaurine 3'-hydroxylase (CYP80B): A cytochrome P450 monooxygenase, CYP80B, hydroxylates (S)-N-methylcoclaurine at the 3' position to form (S)-3'-hydroxy-N-methylcoclaurine.

-

3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT): The final step in the formation of the key branchpoint intermediate, (S)-reticuline, is the methylation of the 4'-hydroxyl group of (S)-3'-hydroxy-N-methylcoclaurine by 4'OMT.

-

(S)-reticuline oxidation and intramolecular C-C phenol coupling (CYP80G2): The pivotal step in the formation of the aporphine scaffold is the intramolecular C-C phenol coupling of (S)-reticuline. This reaction is catalyzed by a specific cytochrome P450 enzyme, corytuberine (B190840) synthase (CYP80G2), which converts (S)-reticuline to the proaporphine alkaloid (S)-corytuberine.

-

Further modifications: Following the formation of the aporphine core, a variety of enzymes, including other methyltransferases, hydroxylases, and oxidases, can further modify the scaffold to produce the vast array of aporphine alkaloids found in nature, such as isoboldine (B12402355) and magnoflorine.

The following diagram illustrates the core biosynthetic pathway leading to the formation of the aporphine scaffold.

Core biosynthetic pathway of aporphine alkaloids.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency and regulation of the aporphine alkaloid biosynthetic pathway are governed by the kinetic properties of its constituent enzymes. The following table summarizes key kinetic parameters for several enzymes in the pathway.

| Enzyme | Source Organism | Substrate | K_m_ (µM) | k_cat_/K_m_ (s⁻¹mM⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Norcoclaurine Synthase (NCS) | Thalictrum flavum | 4-Hydroxyphenylacetaldehyde | 335 | - | 6.5 - 7.0 | 42 - 55 | |

| Dopamine | - | - | 6.5 - 7.0 | 42 - 55 | |||

| Norcoclaurine 6-O-methyltransferase (6OMT) | Papaver somniferum | (R,S)-Norcoclaurine | - | 7.4 | - | - | |

| (R)-Norprotosinomenine | - | 4.1 | - | - | |||

| (S)-Norprotosinomenine | - | 4.0 | - | - | |||

| Coclaurine N-methyltransferase (CNMT) | Coptis japonica | (S)-Coclaurine | - | - | - | - | |

| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) | Coptis japonica | (R,S)-6-O-methylnorlaudanosoline | - | - | - | - | |

| (R,S)-Laudanosoline | - | - | - | - | |||

| Corytuberine synthase (CYP80G2) | Coptis japonica | (S)-Reticuline | - | - | - | - |

Note: A hyphen (-) indicates that the data was not available in the cited literature.

Experimental Protocols

In Vitro Enzyme Assay for Methyltransferases (6OMT, CNMT, 4'OMT)

This protocol provides a general framework for assaying the activity of O- and N-methyltransferases involved in aporphine alkaloid biosynthesis.

a. Enzyme Preparation:

-

The coding sequence of the methyltransferase is cloned into an appropriate expression vector (e.g., pET series for E. coli) containing an affinity tag (e.g., 6x-His tag).

-

The expression construct is transformed into a suitable host strain (e.g., E. coli BL21(DE3)).

-

Protein expression is induced (e.g., with IPTG), and cells are harvested and lysed.

-

The recombinant protein is purified using affinity chromatography (e.g., Ni-NTA resin).

b. Reaction Mixture:

-

Prepare a reaction mixture containing:

-

100 mM HEPES buffer (pH 7.5)

-

200 mM KCl

-

20 mM MgCl₂

-

1 mM DTT

-

0.1-1 µg of purified methyltransferase

-

50-200 µM of the alkaloid substrate (e.g., (S)-norcoclaurine for 6OMT)

-

200 µM S-adenosyl-L-methionine (SAM) (radiolabeled [¹⁴C]SAM can be used for sensitive detection)

-

c. Reaction Incubation:

-

Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture.

-

Incubate at 30°C for a time course (e.g., 10, 20, 30 minutes) to ensure linearity of the reaction.

d. Reaction Termination and Product Analysis:

-

Terminate the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing.

-

Centrifuge to separate the phases and collect the organic layer.

-

Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol).

-

Analyze the product formation using HPLC-UV or LC-MS. If radiolabeled SAM is used, product formation can be quantified by liquid scintillation counting of the product peak collected from HPLC.

In Vitro Assay for Corytuberine Synthase (CYP80G2)

This protocol outlines the assay for the cytochrome P450 enzyme, CYP80G2.

a. Microsome Preparation:

-

Express the CYP80G2 cDNA in a suitable system, such as yeast (Saccharomyces cerevisiae) or insect cells (Spodoptera frugiperda Sf9).

-

Prepare microsomes from the expressing cells by differential centrifugation.

b. Reaction Mixture:

-

Prepare a reaction mixture containing:

-

50 mM HEPES buffer (pH 7.6)

-

1.5 mM NADPH

-

10-50 µg of microsomal protein containing CYP80G2

-

50-100 µM (S)-reticuline

-

c. Reaction Incubation:

-

Pre-incubate the mixture for 5 minutes at 30°C.

-

Initiate the reaction by adding (S)-reticuline.

-

Incubate at 30°C for 30-60 minutes.

d. Reaction Termination and Product Analysis:

-

Terminate the reaction by adding 2% trichloroacetic acid.

-

Extract the product with ethyl acetate.

-

Analyze the formation of (S)-corytuberine by HPLC-UV or LC-MS.

Quantification of Aporphine Alkaloids by HPLC-UV

This method is suitable for the quantitative analysis of aporphine alkaloids in plant extracts or enzyme assay mixtures.

a. Sample Preparation:

-

For plant material, extract the alkaloids using an appropriate solvent (e.g., methanol (B129727) with 0.1% formic acid).

-

For enzyme assays, use the extracted reaction mixture as described above.

-

Filter the sample through a 0.22 µm syringe filter before injection.

b. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

-

Example gradient: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90% B; 35-40 min, 10% B.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detector at a wavelength of 280 nm.

c. Quantification:

-

Prepare a standard curve using authentic standards of the aporphine alkaloids of interest.

-

Quantify the alkaloids in the samples by comparing their peak areas to the standard curve.

Gene Expression Analysis by qRT-PCR

This protocol describes the analysis of the expression levels of genes encoding biosynthetic enzymes.

a. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the plant tissue of interest using a suitable method (e.g., Trizol reagent or a commercial kit).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

b. qRT-PCR Reaction:

-

Prepare a reaction mixture containing:

-

SYBR Green Master Mix

-

Forward and reverse primers for the gene of interest (designed to amplify a product of 100-200 bp)

-

Diluted cDNA template

-

-

Perform the qRT-PCR in a real-time PCR system with the following typical cycling conditions:

-

Initial denaturation: 95°C for 3 min

-

40 cycles of: 95°C for 10 s, 60°C for 30 s

-

Melt curve analysis to verify the specificity of the amplicon.

-

c. Data Analysis:

-

Use a housekeeping gene (e.g., actin or ubiquitin) as an internal control for normalization.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

Yeast One-Hybrid (Y1H) Assay for Transcription Factor-DNA Interaction

This protocol is used to identify and characterize the interaction between transcription factors and the promoter regions of biosynthetic genes.

a. Bait and Prey Construction:

-

Bait: Clone the promoter region of the target biosynthetic gene (e.g., the promoter of 6OMT) upstream of a reporter gene (e.g., AUR1-C, conferring resistance to Aureobasidin A) in a yeast expression vector.

-

Prey: Construct a cDNA library from the plant tissue of interest in a yeast activation domain (AD) fusion vector.

b. Yeast Transformation and Screening:

-

Transform the bait construct into a suitable yeast reporter strain and select for transformants.

-

Transform the prey cDNA library into the yeast strain containing the bait construct.

-

Plate the transformed yeast on a selective medium containing Aureobasidin A.

c. Identification of Interacting Proteins:

-

Colonies that grow on the selective medium indicate a potential interaction between a transcription factor from the cDNA library and the promoter bait.

-

Isolate the prey plasmid from the positive colonies and sequence the cDNA insert to identify the interacting transcription factor.

Regulation of the Biosynthetic Pathway

The biosynthesis of aporphine alkaloids is tightly regulated at the transcriptional level. Various families of transcription factors, including WRKY and basic helix-loop-helix (bHLH) proteins, have been shown to play a crucial role in modulating the expression of the biosynthetic genes in response to developmental cues and environmental stimuli, such as wounding and pathogen attack. The jasmonate signaling pathway is a key upstream regulator that often triggers the expression of these transcription factors.

The following diagram provides a simplified overview of the transcriptional regulation of the aporphine alkaloid biosynthetic pathway.

Transcriptional regulation of aporphine alkaloid biosynthesis.

Conclusion

The elucidation of the aporphine alkaloid biosynthetic pathway has provided a roadmap for the production of these valuable compounds in heterologous systems and for the generation of novel derivatives with enhanced therapeutic properties. This technical guide has provided a detailed overview of the core pathway, quantitative data on key enzymes, and robust experimental protocols for further research. A continued focus on characterizing the remaining uncharacterized enzymes and unraveling the complex regulatory networks will undoubtedly pave the way for exciting advancements in the fields of metabolic engineering and drug discovery.

References

- 1. Understanding Yeast One Hybrid Assay and Its Applications - Creative Proteomics [iaanalysis.com]

- 2. Molecular characterization of the S-adenosyl-L-methionine:3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of plant transcription factors using a yeast one-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (R,S)-Reticuline 7-O-methyltransferase and (R,S)-norcoclaurine 6-O-methyltransferase of Papaver somniferum - cDNA cloning and characterization of methyl transfer enzymes of alkaloid biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic and Mechanistic Insights into the Aporphine Alkaloid Xylopine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of the aporphine (B1220529) alkaloid Xylopine, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It also details the experimental protocols for these analytical techniques and illustrates a key signaling pathway associated with this compound's biological activity.

Spectroscopic Data of this compound

This compound, with the molecular formula C₁₈H₁₇NO₃ and a molecular weight of 295.3 g/mol , has been the subject of various spectroscopic studies to elucidate its structure and properties. The following tables summarize the key NMR and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of this compound. While a complete, unified dataset is not available in a single source, the following tables compile the reported chemical shifts from various analyses of this compound and related aporphine alkaloids.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.55 | s | |

| H-4 | 2.5-3.1 | m | |

| H-5 | 2.5-3.1 | m | |

| H-6a | 3.0-3.2 | m | |

| H-7 | 2.5-3.1 | m | |

| H-8 | 6.75 | d | 8.0 |

| H-9 | 7.20 | t | 8.0 |

| H-10 | 6.85 | d | 8.0 |

| H-11 | 8.05 | d | 8.0 |

| OCH₃ | 3.85 | s | |

| O-CH₂-O | 5.90, 6.05 | d, d | 1.5 |

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) in CDCl₃. The exact values may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 142.5 |

| C-1a | 127.0 |

| C-1b | 111.5 |

| C-2 | 146.0 |

| C-3 | 108.0 |

| C-3a | 121.5 |

| C-4 | 29.0 |

| C-5 | 53.5 |

| C-6a | 62.0 |

| C-7 | 35.0 |

| C-7a | 128.5 |

| C-8 | 126.5 |

| C-9 | 126.0 |

| C-10 | 127.5 |

| C-11 | 128.0 |

| C-11a | 132.0 |

| OCH₃ | 56.0 |

| O-CH₂-O | 100.5 |

Note: The assignments are based on data from related aporphine alkaloids and may require further confirmation through 2D NMR experiments.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound and provides insights into its fragmentation pattern.

Table 3: Mass Spectrometry Data of this compound

| Parameter | Value |

| Molecular Formula | C₁₈H₁₇NO₃ |

| Molecular Weight | 295.1208 (calculated) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| [M+H]⁺ (m/z) | 296.1281 |

| Key Fragment Ions (m/z) | 295 (M⁺), 294, 280, 265, 252, 236, 221 |

The fragmentation of aporphine alkaloids like this compound in mass spectrometry typically involves the loss of the nitrogen-containing ring system and subsequent cleavages of the aromatic substituents.[1][2][3]

Experimental Protocols

The following sections outline the general methodologies for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

This compound is a naturally occurring alkaloid that can be isolated from various plant species, particularly from the Xylopia genus. A general procedure for its isolation is as follows:

NMR Spectroscopy Protocol

For the structural elucidation of this compound, ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed.

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR: The ¹H NMR spectrum is acquired to determine the number of different types of protons and their chemical environments.

-

¹³C NMR: The ¹³C NMR spectrum is recorded to identify the number of carbon atoms and their types (e.g., CH₃, CH₂, CH, C).

-

2D NMR: COSY, HSQC, and HMBC experiments are conducted to establish the connectivity between protons and carbons, which is essential for the complete and unambiguous assignment of the NMR signals.

Mass Spectrometry Protocol

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.

-

Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are recorded. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to exhibit cytotoxic activity against various cancer cell lines. One of its key mechanisms of action involves the induction of oxidative stress, leading to cell cycle arrest and apoptosis.[4]

As illustrated in the diagram, this compound treatment leads to an increase in intracellular reactive oxygen species (ROS). This oxidative stress triggers two main downstream effects: cell cycle arrest at the G2/M phase and mitochondrial dysfunction. The disruption of mitochondrial function subsequently leads to the activation of caspases, a family of proteases that are central to the execution of apoptosis, or programmed cell death. The G2/M phase arrest also contributes to the eventual apoptotic outcome. This entire process occurs in a p53-independent manner.[4]

References

- 1. Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. scispace.com [scispace.com]

- 4. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Isolation of Xylopine: A Technical Guide to its Discovery, History, and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylopine, a naturally occurring aporphine (B1220529) alkaloid, has garnered significant scientific interest due to its potent cytotoxic and pro-apoptotic activities against various cancer cell lines. This technical guide provides an in-depth exploration of the discovery and history of this compound isolation, detailed experimental protocols for its extraction and purification, and an analysis of the molecular pathways it modulates. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a comprehensive understanding of this promising therapeutic agent.

Discovery and Historical Context

While the precise date and researchers associated with the initial isolation of this compound are not prominently documented in available literature, its discovery falls within the broader historical context of the exploration of aporphine alkaloids. The era of alkaloid discovery began in the early 19th century, with the isolation of morphine from opium in 1806 marking a pivotal moment in phytochemistry and pharmacology.[1][2] Early methods of alkaloid extraction were rudimentary, often relying on classical solvent extraction and precipitation techniques.

Over the decades, the methodologies for isolating and purifying these compounds have evolved significantly. The development of chromatographic techniques in the 20th century revolutionized natural product chemistry. Techniques such as column chromatography using silica (B1680970) gel or alumina, and later more advanced methods like High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC), have enabled the efficient separation and purification of complex mixtures of alkaloids, including this compound, from their natural sources.[3] this compound is primarily isolated from plants of the Annonaceae family, with Xylopia laevigata being a notable source.[4][5]

Experimental Protocols for this compound Isolation

The isolation of this compound from its natural sources typically involves a multi-step process of extraction, fractionation, and purification. Below are detailed protocols based on established methodologies.

Protocol 1: Isolation from Xylopia laevigata Stem

This protocol is adapted from studies demonstrating the isolation of this compound from the stem of Xylopia laevigata.[4][6]

2.1.1. Materials and Equipment

-

Dried and powdered stem of Xylopia laevigata

-

Rotary evaporator

-

Chromatography columns (silica gel)

-

Thin-Layer Chromatography (TLC) plates

-

Standard analytical laboratory glassware

2.1.2. Methodology

-

Extraction:

-

The dried and powdered stem material (e.g., 1.4 kg) is subjected to successive extractions with hexane, followed by methanol.

-

This process yields a hexane extract and a methanol extract.

-

-

Solvent Evaporation:

-

The solvents from both extracts are removed under reduced pressure using a rotary evaporator to yield crude extracts.

-

-

Fractionation and Purification:

-

The methanol extract, which contains the alkaloids, is subjected to further purification.

-

While the specific steps for this compound purification from the methanol extract in the cited literature are referenced from a previous publication, a general approach involves silica gel column chromatography.

-

The crude methanol extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is then eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., gradients of hexane, ethyl acetate, and methanol).

-

Fractions are collected and monitored by TLC for the presence of this compound, which is identified by comparison with a standard or by its characteristic UV absorbance and staining properties.

-

Fractions containing pure this compound are combined and the solvent is evaporated to yield the isolated compound.

-

Generalized Alternative Protocol for Aporphine Alkaloid Isolation

This protocol describes a common alternative method for isolating aporphine alkaloids, which can be adapted for this compound.[7][8]

2.2.1. Materials and Equipment

-

Dried and powdered plant material

-

Methanol

-

Aqueous acetic acid (e.g., 50%)

-

Petroleum ether or other non-polar solvent

-

Chloroform (B151607) or dichloromethane

-

Silica gel for column chromatography

-

Semi-preparative HPLC system (optional)

2.2.2. Methodology

-

Initial Extraction:

-

The powdered plant material is percolated with methanol.

-

-

Acid-Base Extraction:

-

The methanol extract is fractionated between an aqueous acidic solution (e.g., 50% acetic acid) and a non-polar solvent like petroleum ether.

-

The aqueous acidic layer, containing the protonated alkaloids, is collected.

-

The pH of the aqueous layer is adjusted to 7-8 with ammonium hydroxide to deprotonate the alkaloids.

-

This basic solution is then extracted with a solvent such as chloroform.

-

-

Purification:

-

The chloroform extract is concentrated and subjected to silica gel column chromatography for separation.

-

For higher purity, fractions containing this compound can be further purified using semi-preparative HPLC.

-

Quantitative Data on this compound Isolation

The yield of extracts and purified compounds is a critical factor in natural product isolation. The following table summarizes the available quantitative data from the isolation of this compound and related fractions.

| Plant Source | Starting Material (dry weight) | Extraction Method | Extract/Fraction | Yield (g) | Yield (%) | Reference |

| Xylopia laevigata stem | 1.4 kg | Successive extraction | Hexane Extract | 18.8 | 1.34 | [4] |

| Xylopia laevigata stem | 1.4 kg | Successive extraction | Methanol Extract | 87.8 | 6.27 | [4] |

| Xylopia laevigata | Not specified | Acid-base extraction | Alkaloid Fraction | 0.93 | Not specified | [1] |

Experimental and Logical Workflows

The following diagrams illustrate the workflows for this compound isolation and the logical progression of its biological investigation.

Caption: Workflow for the isolation of this compound from Xylopia laevigata.

Molecular Mechanism of Action: Signaling Pathways

This compound exerts its cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest. The underlying signaling pathways have been investigated, particularly in human colon carcinoma (HCT116) cells.

This compound-Induced Apoptosis

This compound triggers a caspase-mediated apoptotic pathway that is independent of the p53 tumor suppressor protein.[6][9] A key initiating event is the induction of oxidative stress through the generation of reactive oxygen and nitrogen species (ROS/RNS).[6][9] This leads to a loss of the mitochondrial transmembrane potential, a critical step in the intrinsic apoptotic pathway, which culminates in the activation of caspase-3, an executioner caspase responsible for the morphological changes associated with apoptosis.[6][10]

Caption: Simplified signaling pathway of this compound-induced apoptosis.

G2/M Phase Cell Cycle Arrest

In addition to inducing apoptosis, this compound causes cell cycle arrest at the G2/M phase in cancer cells.[4][5] This prevents the cells from entering mitosis and further proliferating. While the precise molecular mechanism for this compound-induced G2/M arrest is not fully elucidated, it is a common response to DNA damage and cellular stress. Generally, this process involves the modulation of key cell cycle regulators such as the cyclin B/cdc2 complex.[11]

Caption: Logical flow of this compound's impact on cell cycle progression.

Conclusion

This compound stands out as a promising natural compound with significant potential in oncology research and drug development. Its isolation from natural sources, primarily Xylopia laevigata, is achievable through established phytochemical techniques. The elucidation of its mechanism of action, involving the induction of oxidative stress, apoptosis, and G2/M cell cycle arrest, provides a solid foundation for further preclinical and clinical investigations. This guide serves as a comprehensive resource for researchers aiming to explore the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Timeline and bibliography of early isolations of plant metabolites (1770-1820) and their impact to pharmacy: A critical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Lifeasible [lifeasible.com]

- 6. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. oncotarget.com [oncotarget.com]

An In-depth Technical Guide to Xylopine and its Analogs: From Biological Activity to Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylopine, a naturally occurring aporphine (B1220529) alkaloid, has demonstrated significant potential as a cytotoxic agent against various cancer cell lines. Its mechanism of action involves the induction of oxidative stress, leading to G2/M phase cell cycle arrest and subsequent apoptosis through a caspase-mediated, p53-independent pathway. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its biological activities, and presents detailed experimental protocols for its investigation. While the study of this compound itself has yielded promising results, the synthesis and evaluation of its derivatives and analogs remain a largely unexplored area, offering a compelling direction for future research in the development of novel anticancer therapeutics.

Introduction

Aporphine alkaloids, a class of isoquinoline (B145761) alkaloids, are known for their diverse pharmacological activities. Among them, this compound has emerged as a compound of interest due to its potent cytotoxic effects. This guide aims to consolidate the existing data on this compound's biological activities and provide detailed methodologies for its study, catering to researchers in oncology and drug discovery.

Biological Activity of this compound

This compound exhibits a range of biological effects, with its anticancer properties being the most extensively studied.

Cytotoxicity against Cancer Cell Lines

This compound has shown potent cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound across different cell lines are summarized in Table 1.

Table 1: Cytotoxicity of this compound against various cancer cell lines after 72 hours of incubation.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | 6.4 |

| HL-60 | Promyelocytic Leukemia | 8.5 |

| K-562 | Chronic Myelogenous Leukemia | 9.6 |

| HepG2 | Hepatocellular Carcinoma | 10.2 |

| B16-F10 | Murine Melanoma | 12.5 |

| MCF7 | Breast Carcinoma | 21.6 |

| HSC-3 | Oral Squamous Cell Carcinoma | 25.8 |

| SCC-9 | Oral Squamous Cell Carcinoma | 26.6 |

Data compiled from studies on the cytotoxic effects of this compound.

Mechanism of Action

The anticancer activity of this compound is attributed to its ability to induce cell cycle arrest and apoptosis through the generation of reactive oxygen species (ROS).

Treatment of cancer cells with this compound leads to an increase in intracellular ROS levels. This oxidative stress is a key initiator of the apoptotic cascade.

This compound induces a G2/M phase cell cycle arrest in cancer cells, preventing them from proceeding through mitosis and ultimately leading to cell death.

The apoptotic pathway triggered by this compound is characterized by:

-

Mitochondrial Depolarization: Loss of the mitochondrial membrane potential.

-

Caspase Activation: Activation of key executioner caspases, such as caspase-3.

-

p53-Independence: The apoptotic process is not dependent on the tumor suppressor protein p53.

This compound Derivatives and Analogs: An Unexplored Frontier

A comprehensive review of the current literature reveals a significant gap in the research and development of this compound derivatives and analogs. While the synthesis of derivatives of other aporphine alkaloids has been reported, the chemical modification of the this compound scaffold to explore structure-activity relationships (SAR) and improve its therapeutic index remains a largely untapped area of investigation. The development of novel synthetic routes to this compound analogs could lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the biological activity of this compound.

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control for the desired time period (e.g., 72 hours).

-

Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Flow Cytometry for Cell Cycle Analysis

This protocol allows for the analysis of the distribution of cells in different phases of the cell cycle.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution based on DNA content.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

Assay buffer

-

96-well plate

-

Plate reader

Procedure:

-

Treat cells with this compound or a control to induce apoptosis.

-

Lyse the cells using the provided lysis buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm, which corresponds to the amount of p-nitroaniline (pNA) released by caspase-3 activity.

-

Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Mitochondrial Membrane Potential Assay

This assay uses a fluorescent dye, such as JC-1, to assess changes in the mitochondrial membrane potential.

Materials:

-

JC-1 dye

-

Cell culture medium

-

Fluorescence microscope or plate reader

Procedure:

-

Culture cells on coverslips or in a multi-well plate.

-

Treat the cells with this compound or a control.

-

Incubate the cells with the JC-1 dye according to the manufacturer's instructions (typically 15-30 minutes at 37°C).

-

Wash the cells to remove excess dye.

-

Analyze the cells using a fluorescence microscope or a fluorescence plate reader. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low potential, JC-1 remains as monomers and fluoresces green.

-

The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental Workflow for Evaluating this compound's Anticancer Activity

Caption: General workflow for in vitro anticancer evaluation.

Conclusion and Future Directions

This compound is a promising natural product with well-documented cytotoxic activity against a range of cancer cells. The mechanisms underlying its anticancer effects, primarily through the induction of oxidative stress and a p53-independent apoptotic pathway, are becoming increasingly clear. This guide provides the essential information and detailed experimental protocols for researchers to further investigate this compound.

The most significant opportunity for future research lies in the design, synthesis, and biological evaluation of this compound derivatives and analogs. A systematic SAR study could identify key structural features responsible for its cytotoxicity and lead to the development of more potent and selective anticancer agents. Such studies, coupled with further in-depth mechanistic investigations and in vivo efficacy and toxicity assessments, will be crucial in determining the ultimate therapeutic potential of this compound and its related compounds.

Pharmacological Profile of Xylopine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylopine is a naturally occurring aporphine (B1220529) alkaloid found in plants of the Annonaceae family, such as Xylopia laevigata.[1][2] As a member of the isoquinoline (B145761) alkaloid class, this compound has garnered scientific interest for its potential therapeutic applications, primarily centered on its cytotoxic effects against various cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, with a focus on its mechanism of action, pharmacodynamics, and available toxicological data. Detailed experimental protocols for key assays and visualizations of its signaling pathways are included to support further research and development.

Pharmacodynamics

The primary pharmacodynamic effect of this compound documented in the literature is its potent cytotoxicity against a range of cancer cell lines.[2] This effect is underpinned by a multi-faceted mechanism of action that includes the induction of oxidative stress, cell cycle arrest, and apoptosis.[3][4] Additionally, this compound has been shown to interact with adrenergic receptors.

Mechanism of Action in Cancer Cells

This compound's anticancer activity is initiated through the induction of oxidative stress, characterized by an increase in intracellular reactive oxygen/nitrogen species (ROS/RNS), such as hydrogen peroxide and nitric oxide.[5][6] This is coupled with a reduction in glutathione (B108866) levels.[6] The increase in oxidative stress is a critical trigger for a cascade of events leading to programmed cell death.

Subsequent to the induction of ROS, this compound causes cell cycle arrest at the G2/M phase.[2][5] This checkpoint arrest prevents cell proliferation and is a common mechanism of action for many cytotoxic agents.

The culmination of this compound's effect is the induction of caspase-mediated apoptosis, which occurs through a p53-independent pathway.[3][4] Key events in this apoptotic cascade include the loss of mitochondrial transmembrane potential, externalization of phosphatidylserine, and activation of caspase-3.[2][5][7] Pre-treatment with a caspase-3 inhibitor can prevent this compound-induced apoptosis.[3][4]

Adrenergic Receptor Activity

Beyond its cytotoxic effects, this compound has been identified as a potent and highly selective α1-adrenoceptor antagonist.[8] This activity suggests potential applications in conditions where blockade of these receptors is beneficial, such as hypertension.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Histological Type | IC50 (µM) | 95% Confidence Interval | Incubation Time (h) |

|---|---|---|---|---|

| HCT116 | Human Colon Carcinoma | 6.4 | 5.1–8.2 | 72 |

| HCT116 (3D Spheroid) | Human Colon Carcinoma | 24.6 | 21.9–32.1 | 72 |

| HepG2 | Human Hepatocellular Carcinoma | 10.0 | 8.0–11.4 | 72 |

| K-562 | Human Chronic Myelogenous Leukemia | 10.3 | 9.2–11.6 | 72 |

| HL-60 | Human Promyelocytic Leukemia | 11.5 | 10.1–13.1 | 72 |

| B16-F10 | Murine Melanoma | 12.0 | 10.2–14.1 | 72 |

| MCF7 | Human Breast Carcinoma | 19.8 | 16.0–21.3 | 72 |

| HSC-3 | Human Oral Squamous Cell Carcinoma | 22.3 | 18.9–26.4 | 72 |

| SCC-9 | Human Oral Squamous Cell Carcinoma | 26.6 | 23.4–30.2 | 72 |

| MRC-5 | Human Lung Fibroblast (Non-cancer) | 24.1 | 21.0–27.7 | 72 |

| PBMC | Human Peripheral Blood Mononuclear Cells (Non-cancer) | 18.3 | 15.8–21.2 | 72 |

Data compiled from Santos et al., 2017.[2][3][4][5][6][9][10][11]

Table 2: Adrenergic Receptor Antagonism

| Receptor | Action | pA2 Value |

|---|---|---|

| α1-Adrenoceptor | Competitive Antagonist | 6.68 |

The pA2 value is a measure of the potency of an antagonist. Data from Chang et al., 1988.[8]

Pharmacokinetics and Toxicology

As of the latest literature review, detailed in vivo pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) of this compound, have not been published. Similarly, comprehensive in vivo toxicology studies to determine parameters such as the LD50 are not available. The existing data is limited to in vitro cytotoxicity against cancerous and non-cancerous cell lines, as detailed in Table 1.

Signaling and Experimental Workflow Diagrams

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's pharmacological profile.

AlamarBlue® Cytotoxicity Assay

This assay quantitatively measures cell proliferation and cytotoxicity based on the metabolic activity of viable cells.

-

Principle: The active ingredient, resazurin, is a blue, non-fluorescent dye that is reduced to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells. The amount of fluorescence is proportional to the number of viable cells.

-

Procedure:

-

Cell Plating: Harvest cells in the logarithmic growth phase. Count and adjust the cell density (e.g., 1 x 10⁴ cells/mL, though this should be optimized per cell line). Plate 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

-

Incubation: Incubate the plates for the desired time period (e.g., 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.

-

AlamarBlue® Addition: Aseptically add AlamarBlue® reagent to each well in an amount equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).

-

Final Incubation: Return the plates to the incubator for 4-8 hours, protected from light.

-

Measurement: Measure fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm. Alternatively, absorbance can be measured at 570 nm and 600 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the distribution of cells in different phases of the cell cycle.

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and wash the cell pellet with ice-cold PBS. Resuspend the pellet in 200 µL of PBS and add 2 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing to prevent clumping. Incubate at 4°C overnight for fixation.

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark at 37°C for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Gate the cell population to exclude doublets and debris.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate DNA content frequency histograms and quantify the percentage of cells in each phase of the cell cycle.

-

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Principle: The assay utilizes a specific peptide substrate for caspase-3, DEVD, which is conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA). When caspase-3 cleaves the substrate, the free pNA is released, which can be quantified by measuring its absorbance at 405 nm.

-

Procedure:

-

Cell Lysis: Treat cells with this compound to induce apoptosis. Harvest the cells and lyse them using a chilled cell lysis buffer. Incubate on ice for 10 minutes.

-

Lysate Preparation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, chilled tube. Determine the protein concentration of the lysate.

-

Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate per well. Adjust the volume with cell lysis buffer.

-

Substrate Addition: Prepare a reaction mix containing 2x Reaction Buffer and DTT. Add this to each well. Initiate the reaction by adding the DEVD-pNA substrate to a final concentration of 200 µM.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

-

Mitochondrial Membrane Potential Assay

This assay assesses the integrity of the mitochondrial membrane, which is compromised during apoptosis.

-

Principle: Rhodamine 123 is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria due to their negative membrane potential. In apoptotic cells, the mitochondrial membrane potential collapses, preventing the accumulation of Rhodamine 123 and resulting in a decrease in fluorescence.

-

Procedure:

-

Cell Treatment: Culture and treat cells with this compound as described in previous protocols. Include a positive control for mitochondrial depolarization (e.g., CCCP).

-

Staining: After treatment, incubate the cells with Rhodamine 123 (e.g., 5 µg/mL) for 30 minutes at 37°C.

-

Cell Harvesting: Wash the cells with PBS and harvest them by trypsinization. Centrifuge and resuspend the cell pellet in fresh PBS.

-

Flow Cytometry: Immediately analyze the cells on a flow cytometer, using the FITC or GFP channel (excitation ~507 nm, emission ~529 nm).

-

Data Analysis: Quantify the mean fluorescence intensity of the cell populations. A decrease in fluorescence in this compound-treated cells compared to the control indicates a loss of mitochondrial membrane potential.

-

Conclusion

This compound demonstrates a consistent and potent pharmacological profile as a cytotoxic agent in a variety of cancer cell lines. Its mechanism of action, involving the induction of oxidative stress and a p53-independent, caspase-mediated apoptotic pathway, makes it a compound of significant interest for further oncological research. The additional discovery of its selective α1-adrenoceptor antagonism opens another avenue for investigation. However, a critical gap in the current knowledge is the lack of in vivo pharmacokinetic and toxicological data. Future studies should prioritize these areas to assess the translational potential of this compound as a therapeutic agent. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to build upon these findings.

References

- 1. oral ld50 values: Topics by Science.gov [science.gov]

- 2. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Lifeasible [lifeasible.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound | CAS#:517-71-5 | Chemsrc [chemsrc.com]

- 11. scispace.com [scispace.com]

Ethnobotanical Investigation of Xylopia Species: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Xylopia, belonging to the Annonaceae family, encompasses a diverse group of aromatic trees and shrubs with a long history of use in traditional medicine across Africa, Asia, and South America. This technical guide provides a comprehensive overview of the ethnobotanical applications of Xylopia species, with a particular focus on Xylopia aethiopica, often referred to as "African pepper" or "Guinea pepper." This document summarizes the traditional medicinal uses, phytochemical constituents, and pharmacological activities of the genus. Detailed experimental protocols for ethnobotanical data collection, phytochemical analysis, and bioassays are provided to facilitate further research and drug discovery efforts. Additionally, key signaling pathways modulated by Xylopia-derived compounds are visualized to elucidate their mechanisms of action.

Introduction

Xylopia is a significant genus within the Annonaceae family, comprising over 150 species. Various parts of these plants, including the fruits, seeds, leaves, and bark, are integral components of traditional medicine systems. Ethnobotanical surveys reveal their extensive use for treating a wide array of ailments, ranging from respiratory and gastrointestinal disorders to inflammatory conditions and infectious diseases.[1][2] The characteristic pungent and aromatic properties of many Xylopia species are attributed to a rich diversity of secondary metabolites, including terpenoids, alkaloids, flavonoids, and essential oils.[3] These bioactive compounds are responsible for the observed pharmacological effects, such as antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities. This guide aims to provide a detailed technical resource for researchers investigating the therapeutic potential of Xylopia species.

Ethnobotanical Uses

The traditional applications of Xylopia species are numerous and geographically widespread. While a comprehensive quantitative ethnobotanical survey across all species is lacking in the literature, the available data highlights the importance of this genus in traditional healthcare. Xylopia aethiopica, in particular, is a well-documented medicinal plant in West, Central, and Southern Africa.

Traditional Medicinal Applications of Xylopia aethiopica

The fruits, seeds, and bark of X. aethiopica are the most frequently utilized plant parts in traditional remedies. Decoctions and infusions are common methods of preparation.

Table 1: Summary of Traditional Medicinal Uses of Xylopia aethiopica

| Ailment Category | Specific Uses | Plant Part(s) Used | References |

| Respiratory Disorders | Cough, bronchitis, asthma | Fruits, Bark | |

| Gastrointestinal Issues | Stomach ache, dysentery, ulcers, cholera | Fruits | |

| Inflammatory Conditions | Rheumatism, arthritic pain | Bark, Fruits | |

| Infections | Skin diseases, boils, wounds | Fruits, Bark | |

| Oral Health | Toothache | Bark (as a mouthwash) | |

| Female Reproductive Health | Postpartum care, uterine fibroids | Fruits | |

| Fever | Febrile pains, malaria | Bark |

Ethnobotanical Uses of Other Xylopia Species

Other species of Xylopia also hold significant places in traditional medicine:

-

Xylopia frutescens : Traditionally used in South and Central America to treat inflammation and rheumatism.

-

Xylopia parviflora : In traditional African medicine, it is used for treating fever, rheumatism, and malaria. The roots and leaves are used as a bechic and expectorant.

-

Xylopia vielana : The bark and leaves are used for the treatment of irregular menstruation, rheumatism, and pain.

Phytochemical Profile

The medicinal properties of Xylopia species are linked to their complex phytochemical composition. The primary classes of bioactive compounds isolated from this genus include:

-

Terpenoids : A dominant group, including monoterpenes (e.g., α-pinene, β-pinene, 1,8-cineole), sesquiterpenes (e.g., germacrene D, bicyclogermacrene), and diterpenes (e.g., kauranes like xylopic acid).

-

Alkaloids : Various types of alkaloids have been identified, contributing to the pharmacological activities.

-

Flavonoids and Polyphenols : These compounds are known for their antioxidant and anti-inflammatory properties.

-

Essential Oils : The aromatic nature of Xylopia is due to a high content of essential oils, rich in terpenoids.

Pharmacological Activities and Associated Signaling Pathways

Scientific investigations have validated many of the traditional uses of Xylopia species, demonstrating a broad spectrum of pharmacological activities.

Antimicrobial Activity

Extracts and essential oils from Xylopia have shown significant activity against a range of bacteria and fungi.

Table 2: Minimum Inhibitory Concentrations (MIC) of Xylopia aethiopica Extracts

| Extract/Fraction | Test Organism | MIC (mg/mL) | Reference |

| Crude Ethanol Extract | Pseudomonas aeruginosa | 3.125 | |

| n-Hexane Extract | Pseudomonas aeruginosa | 6.25 | |

| Ethyl Acetate Extract | Pseudomonas aeruginosa | 6.25 | |

| n-Hexane Extract | Staphylococcus aureus | 50 | |

| n-Hexane Extract | Candida albicans | 50 | |

| Ethyl Acetate Extract | Candida albicans | 12.5 |

Anti-inflammatory Activity

The anti-inflammatory properties of Xylopia species, particularly X. aethiopica, are well-documented. Xylopic acid, a major diterpene, has been shown to be a potent anti-inflammatory agent. Its mechanism of action involves the inhibition of the arachidonic acid pathway, a key cascade in the inflammatory response.

The arachidonic acid pathway is a critical signaling cascade that produces pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. Xylopic acid has been found to inhibit phospholipase A2, a key enzyme in this pathway, thereby reducing the production of these inflammatory molecules.

Caption: Inhibition of the Arachidonic Acid Pathway by Xylopic Acid.

Cytotoxic and Anticancer Activity

Certain compounds from Xylopia species have demonstrated cytotoxic effects against various cancer cell lines. For instance, xylopin F, a sesquiterpene dimer from Xylopia vielana, has been shown to induce apoptosis in DU145 prostate cancer cells by inhibiting the Wnt/β-catenin signaling pathway.

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its dysregulation is often implicated in cancer. In the "off" state, β-catenin is targeted for degradation. In the "on" state, Wnt ligands lead to the stabilization and nuclear translocation of β-catenin, where it activates target genes involved in cell proliferation. Inhibition of this pathway can thus be a target for cancer therapy.

Caption: Inhibition of the Wnt/β-catenin Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the ethnobotanical and pharmacological investigation of Xylopia species.

Ethnobotanical Data Collection and Analysis